Journal Name:Journal of Photochemistry and Photobiology C: Photochemistry Reviews
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IF:0
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Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-04-29 , DOI:
10.1016/j.intermet.2023.107915
This study uses density functional theory implemented in the Vienna ab initio simulation package (VASP) software to examine the impact of spin-orbit coupling (SOC) on the electronic and magnetic properties of the inverse tetragonal Heusler compound Mn1.5PtSn with various spin orientations. Regardless of the presence or absence of SOC, it has been found that the ferrimagnetic configuration is more stable at the ground state than the ferromagnetic and antiferromagnetic one. The SOC influences the ground state energy of the compounds. The exchange coupling parameters, density of states, bandstructure plots, charge density distribution, and Bader charge analysis help in understanding the magnetic and electronic properties of the system. The high spin-polarization in the vicinity of the Fermi level and the low magnetocrystalline anisotropy energy obtained for the stable ferrimagnetic configuration opens up the possibility of tuning the system for spin-transfer-torque based device applications, like magnetic recording heads.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-04-29 , DOI:
10.1016/j.intermet.2023.107931
The presence of 12 R long-period stacking-ordered (LPSO) structure and the associated C15→12 R→C14 phase transformation of Zr(Fe, Cr)2 secondary phase particle (SPP) in Zircaloy-4 (Zr-4) were investigated by using transmission electron microscopy. Results revealed that the 12 R structure, acting as a transition state, played a critical role in the C15→C14 phase transformation. The C15→12 R and 12 R→C14 phase transformations were realized via the gliding of 16[1‾1‾2‾] partials on every four (111‾)C15 planes and the motion of 16[1‾1‾2‾] partials on every four (111‾)12R atomic layers, respectively. The above two transition processes together constitute the C15→C14 phase transformation, viz. the gliding of 16[1‾1‾2‾] partials on every other (111‾)C15 planes. The knowledge attained from the present study, shedding lights on the 12 R LPSO transition structure, would also benefit the understanding of the C15→C14 phase transformation.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-22 , DOI:
10.1016/j.intermet.2023.107943
The effect of low-temperature gaseous carburization on AlxCoCrFeNi high-entropy alloys (HEAs) (x = 0.1 and 0.5) was investigated. The results show that low-temperature gaseous carburization can be successfully applied to surface hardening of AlxCoCrFeNi HEAs. After carburization, a hardened case is formed in the surface region of HEAs, which shows that the maximum nano-hardness varies from 12.9 to 11.9 GPa and is accompanied by a case depth ranging from 16 to 10 μm when the Al content is changed from x = 0.1 (2.4 at.%) to x = 0.5 (11.1 at.%). The surface hardness originates from a hard carbide-free carbon-enriched case. For carburized Al0.1CoCrFeNi the case is a single-phase supersaturated interstitial solid solution of C atoms in FCC (expanded FCC). For carburized Al0.5CoCrFeNi the case is a dual-phase and consists of expanded FCC phase and a supersaturated interstitial solid solution of C atoms in BCC (expanded BCC). Increasing the Al content reduces the potential for surface hardening by low-temperature gaseous carburization, because the Al-stabilized BCC phase has a relatively low capacity to dissolve C atoms, despite a high Cr content.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-11 , DOI:
10.1016/j.intermet.2023.107962
In order to facilitate a more widespread use of intermetallic γ-TiAl based alloys in the aircraft and automotive sector, recent research focuses on the development of low-cost titanium aluminides. The strong β-stabilizing effect as well as the increased ductility upon Mn addition renders this alloying element a promising candidate to fully or partially substitute other, more expensive, alloying elements such as Mo, Ta and Nb. Mn-containing γ-TiAl based alloys, however, are prone to the formation of the undesired, brittle Ti(Mn,Al)2 C14 Laves phase during long-term exposure at the targeted service temperatures, which can deteriorate the ductility at ambient temperatures. In this study, the transformation kinetics as well as the chemical and thermal existence range of the C14 Laves phase in the low-cost Ti–42Al–5Mn (at.%) alloy were investigated by complementary experimental and computational approaches. In situ and ex situ high-energy X-ray diffraction in combination with microstructural investigations were used to study the occurrence and transformation kinetics of possible Laves phase formation in the course of annealing treatments. The chemical stability range of the C14 Laves phase was addressed by chemical analysis in conjunction with complementary ab initio modeling. Using these combined approaches, the critical local Mn concentration of ∼16 at.% for Laves phase formation within lamellar α2 and ∼17 at.% within βo in the Ti–42Al–5Mn alloy was determined. These results should be critically considered for future design of advanced low-cost γ-TiAl based alloys.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-17 , DOI:
10.1016/j.intermet.2023.107958
In this work, we report an elaborate study on the structural, magnetic and thermoelectric properties of two Ru-based Heusler alloys, viz., Ru2VAl and Ru2VGa, having valence electron count 24. While Ru2VGa exhibits a nonmagnetic ground state, in Ru2VAl a short range ferromagnetic interaction is developed below 10 K due to the structural antisite defects and disorder, that also manifests its signature in the specific heat and electrical resistivity measurements at low temperatures. Both the Seebeck coefficient (S) and Hall measurements suggest the dominance of hole-type carrier for electronic transport in Ru2VAl whereas Ru2VGa is found to be a n-type material. The linear nature and small absolute values of S, as well as non-zero values of electronic contribution to specific heat γS (γSRu2VAl = 4.9 mJ/mol-K2 and γSRu2VGa = 5.5 mJ/mol-K2) point towards a metallic ground state for both these alloys. Both the compounds exhibit lower thermal conductivity at room temperature in comparison to Fe-based Heusler alloys due to the presence of heavier element Ru.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-04-28 , DOI:
10.1016/j.intermet.2023.107930
An anomalous ordering-to-disordering transition in a Zr–Cu–Ag supercooled glass-forming liquid has been revealed by in situ high-energy x-ray diffraction. Upon heating, the supercooled liquid exhibits a structural crossover at Tc = 716 K, evident by the change in statistical characteristics of the first sharp diffraction peak. When annealed in the vicinity of Tc, the supercooled liquid first relaxes from its initial state to a denser and more ordered state. Subsequently, it becomes disordered at the medium-range scale with a slowing down of densification, as demonstrated by the broadening of the first sharp diffraction peak and a decrease in the peak intensities of the higher atomic shells in the reduced pair distribution function. A scenario for the evolution of less correlated locally favored clusters in the liquid–liquid phase transition is discussed.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.intermet.2023.107979
The Mg95.34Gd2.66Cu2 alloy containing profuse solute segregation stacking faults (SFs) phase was prepared through solution treatment and furnace cooling, and its effect on corrosion behavior and corrosion mechanism were investigated. After heat treatment, the microstructure distribution of continuous bulk-shaped Mg5(GdCu) phase at grain boundaries and profuse solute segregation SFs phases in the matrix was realized. Compared with the as-cast alloy without SFs phase, the corrosion morphology exhibited that the galvanic corrosion expanded rapidly along the length direction of SFs phase after heat treatment. The Mg95.34Gd2.66Cu2 alloy heat treated at 420 °C exhibited the optimal comprehensive performance, with the ultimate compressive strength (UCS), compressive yield strength (CYS) and degradation rate of 437 MPa, 291 MPa, 56.5 mg/(cm2·h), respectively. And the degradation rate increased by 40% compared with the as-cast alloy.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.intermet.2023.107983
An industrially-cast high entropy alloy with a nominal composition of Al0.65CoCrFe2Ni, having FCC and BCC phases, was compressed at high strain rates using a split Hopkinson pressure bar under a range of test temperatures. The strain rate sensitivity and strain hardening behaviour of the alloy were analyzed. The alloy exhibited high strain hardening and excellent strain rate sensitivity owing to its large solid solution strengthening and low athermal strength contributors. The alloy also displayed outstanding dynamic strain rate sensitivity compared to similar dual-phase high entropy alloys of the AlCoCrFeNi alloy system. The alloy exhibited excellent resistance to thermal softening at high strain rate loading due to higher phonon drag associated with an increase in the operating temperature. The substructures formed in the alloy during high strain rate deformation at room temperature comprised of Lomer-Cottrell (L-C) locks, deformation twins, planar deformation bands, and high dislocation pile-ups at interphase boundaries and subgrain boundaries. The high strain rate deformation at high temperatures resulted in the formation of dislocation cells, kinks and jogs, enabling the alloy to retain strain hardening behavior. The Johnson-Cook (J-C) model accurately predicted the plasticity behavior of the alloy under high strain rate loading.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-04-28 , DOI:
10.1016/j.intermet.2023.107935
Even though cryogenic thermal cycling (CTC) was well documented to be an effective and non-destructive way to plasticity and toughness of metallic glasses (MGs), non-monotonic (rejuvenation to relaxation and vice versa) and even monotonic relaxation processes were reported frequently and the underlying mechanism is remain unsolved until now. By systematically alter the heterogeneity of a La-based MG via annealing treatment, in the present study, the effect of heterogeneity on CTC induced behavior of the MG were evaluated and analyzed. A typical non-monotonic process, i.e., rejuvenation first and then relaxation, was captured and the cycling number and heterogeneity dependent relaxation enthalpy and hardness were evaluated and extended discussion. The rejuvenation-relaxation process along with other non-monotonic and monotonic processes gathered from previous studies could be interpreted by the perspective of energy potential landscape. Specifically, the location where the corresponding energy state correlated to the specific heterogeneity of the MG located in the energy landscape determined whether rejuvenation or relaxation occurs upon CTC treatment.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1016/j.intermet.2023.107981
Through mechanical alloying, the high entropy alloy AlCrFeNiTiZn (HEA) is produced. After 120 h, the milled powder shows uniform morphology and homogeneous composition, with an average size of 190 nm. Solid solution phases with BCC (A = 2.88 ± 0.02 Å) and FCC (a = 3.57 ± 0.02 Å) crystalline structures were confirmed by XRD and TEM in prepared high entropy alloy. There is only one exothermic peak at 290 °C on DSC thermogram of the 120 h milled powder. During milling, Johnson Mehl Avrami model effectively explained the kinetics of AlCrFeNiTiZn HEA formation and characterized its type as diffusion-controlled nucleation. In a tube furnace at 800 °C, similar phases were also observed after cold pressing and sintering HEA powder. The alloy had a porosity of 14% and a density of 86%.
Supplementary Information
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